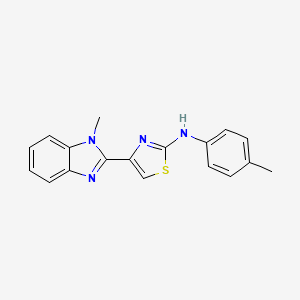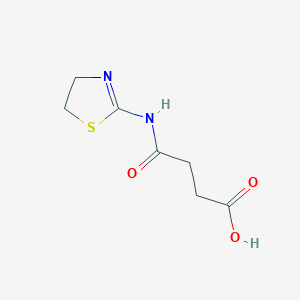
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Hantzsch synthesis, which is a multi-component reaction that combines a β-keto ester, an aldehyde, and a thiourea under acidic conditions . The reaction typically requires heating and can be carried out in a solvent such as ethanol or methanol. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Applications De Recherche Scientifique
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid can be compared with other thiazole derivatives, such as:
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-3-methylbenzoic acid: This compound has a similar structure but with a methyl group attached to the benzene ring, which can affect its biological activity and chemical properties.
2-(4,5-Dihydro-1,3-thiazol-2-ylamino)acetamide: This compound has an acetamide group instead of a butanoic acid group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Propriétés
Numéro CAS |
342021-94-7 |
|---|---|
Formule moléculaire |
C7H10N2O3S |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
4-(4,5-dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H10N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H2,(H,11,12)(H,8,9,10) |
Clé InChI |
JVYRUYSNFGMTMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


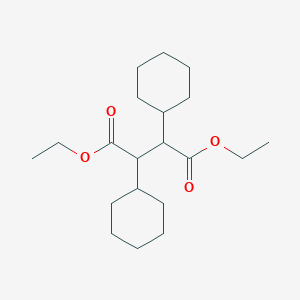
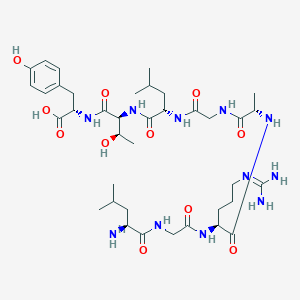
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)


![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
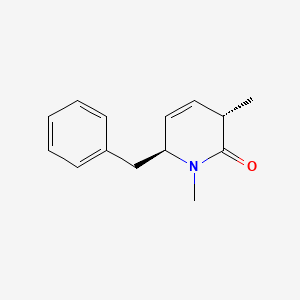
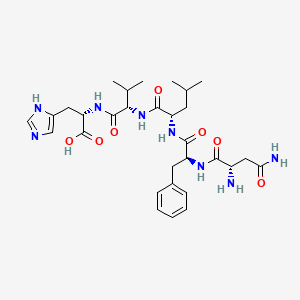
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)
